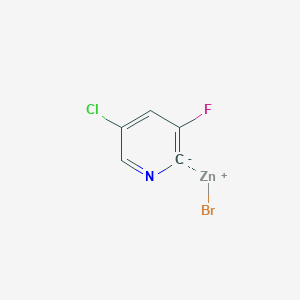![molecular formula C19H24O2Si B14894685 [3-(6-Methoxy-naphthalen-2-yl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14894685.png)
[3-(6-Methoxy-naphthalen-2-yl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(6-Methoxy-naphthalen-2-yl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane is a complex organic compound characterized by its unique structural features It contains a naphthalene ring substituted with a methoxy group, a prop-2-ynyloxy group, and a trimethyl-silane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(6-Methoxy-naphthalen-2-yl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane typically involves multiple steps. One common approach is the reaction of 6-methoxy-2-naphthol with propargyl bromide in the presence of a base to form the propargyloxy derivative. This intermediate is then subjected to a hydrosilylation reaction with trimethylsilane in the presence of a catalyst such as platinum or palladium to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
[3-(6-Methoxy-naphthalen-2-yl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The trimethyl-silane group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [3-(6-Methoxy-naphthalen-2-yl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of naphthalene derivatives with biological macromolecules. Its methoxy group can be modified to introduce fluorescent or radioactive labels for imaging and tracking purposes.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its ability to undergo various chemical modifications makes it a versatile component in material science.
Mecanismo De Acción
The mechanism of action of [3-(6-Methoxy-naphthalen-2-yl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methoxy group can participate in hydrogen bonding and van der Waals interactions, while the alkyne and silane groups can engage in covalent bonding with target molecules. These interactions can modulate the function of proteins and other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(6-Methoxy-2-naphthyl)propionic acid: Known for its anti-inflammatory properties.
6-Methoxy-2-naphthol: A precursor in the synthesis of various naphthalene derivatives.
Uniqueness
[3-(6-Methoxy-naphthalen-2-yl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane is unique due to its combination of functional groups, which allows for diverse chemical reactivity and applications. Its structure enables it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial settings.
Propiedades
Fórmula molecular |
C19H24O2Si |
|---|---|
Peso molecular |
312.5 g/mol |
Nombre IUPAC |
[4-(6-methoxynaphthalen-2-yl)-2-methylbut-3-yn-2-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C19H24O2Si/c1-19(2,21-22(4,5)6)12-11-15-7-8-17-14-18(20-3)10-9-16(17)13-15/h7-10,13-14H,1-6H3 |
Clave InChI |
ZYNLPINUHRBGRC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#CC1=CC2=C(C=C1)C=C(C=C2)OC)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


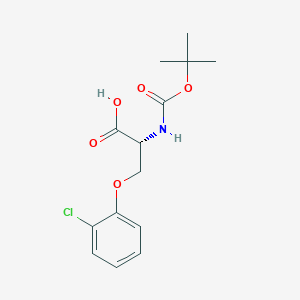


![tert-Butyl 3-benzyl-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B14894627.png)
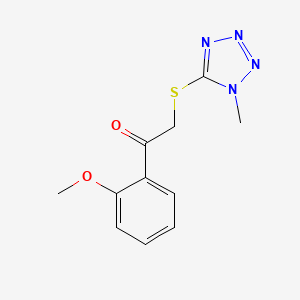
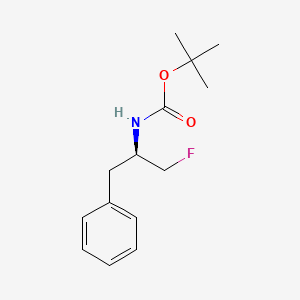
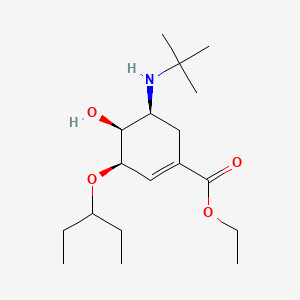
![3-[(2'-Chloro-6'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14894645.png)


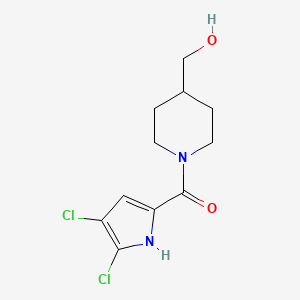
![3-Fluoro-4-[(tetrahydrofurfuryloxy)methyl]phenylZinc bromide](/img/structure/B14894673.png)
![2-Methyl-3-(methyl(1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propanenitrile](/img/structure/B14894676.png)
